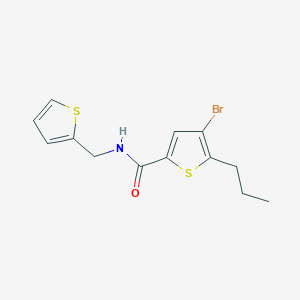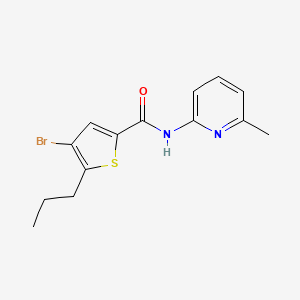
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide
Vue d'ensemble
Description
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that belongs to the class of thiophene derivatives. BPTC is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide acts as a selective antagonist of mGluR1, which is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR1, 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has also been shown to have anxiolytic and antipsychotic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of mGluR1 in various neurological and psychiatric disorders. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some animal models. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide. One potential direction is the development of more potent and selective mGluR1 antagonists that can be used for the treatment of various neurological and psychiatric disorders. Another potential direction is the investigation of the role of mGluR1 in the development and progression of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the potential therapeutic applications of 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide in other conditions such as depression and addiction should be further explored.
Applications De Recherche Scientifique
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been widely used in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for mGluR1, which is involved in the regulation of synaptic transmission and plasticity. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been studied for its potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and anxiety disorders.
Propriétés
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)-5-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-3-5-11-10(15)8-12(19-11)14(18)17-13-7-4-6-9(2)16-13/h4,6-8H,3,5H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHBUHMTGWOWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2=CC=CC(=N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-methylpyridin-2-yl)-5-propylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267782.png)
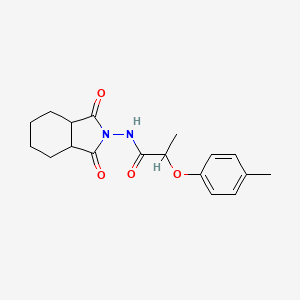
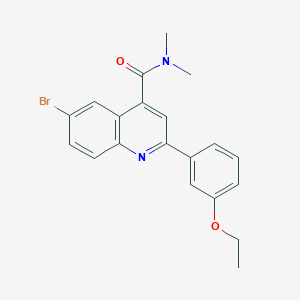

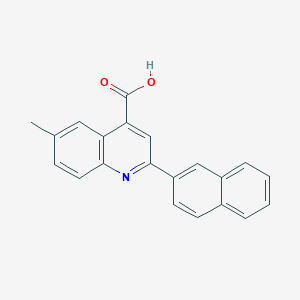
![1-[(4-tert-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267809.png)
![N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4267810.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4267828.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4267834.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4267842.png)
![ethyl [5-bromo-3-(2-furoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4267848.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267854.png)
